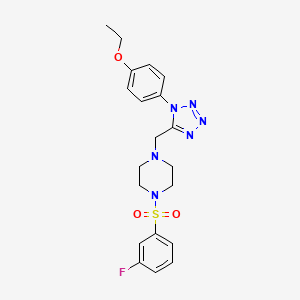

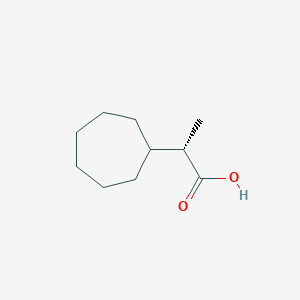

![molecular formula C13H25NO5 B2650431 (3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2260918-06-5](/img/structure/B2650431.png)

(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid” is a chemical compound with the molecular formula C13H25NO5 .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(7-10(15)16)14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.34 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and the monoisotopic mass of the compound is 275.17327290 g/mol . The topological polar surface area is 84.9 Ų . The heavy atom count is 19 .Applications De Recherche Scientifique

Sorption to Soil and Organic Matter

Research by Werner et al. (2012) explores the sorption of phenoxy herbicides, including compounds structurally similar to "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid," to soil, organic matter, and minerals. The study suggests that soil organic matter and iron oxides are significant sorbents for these compounds. This finding is critical for understanding the environmental fate of such chemicals and their potential impact on agriculture and soil chemistry (Werner, Garratt, & Pigott, 2012).

Chemical Safety and Explosion Hazards

Hedlund et al. (2014) discuss the safety concerns associated with chemical mixtures involving similar compounds. Through the analysis of an accident involving nitric acid and isopropanol, the study underscores the importance of handling chemicals with care, particularly those used in industrial cleaning processes. This research highlights the broader learning potential regarding the safe use of chemicals in various industries (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).

Flavor Compounds in Foods

Smit, Engels, and Smit (2009) review the production and breakdown pathways of branched aldehydes, akin to the structural characteristics of "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid," and their relevance to food flavors. Understanding these pathways is essential for controlling the formation of desired levels of flavor compounds in food products (Smit, Engels, & Smit, 2009).

Environmental Fate of Oxo-process Chemicals

Staples (2001) investigates the environmental fate and aquatic effects of oxo-process chemicals, including butyl acetate and isobutyl alcohol, which share some functional similarities with "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid." The study indicates that these compounds are generally of low concern to aquatic life due to their rapid biodegradation and negligible threat to water organisms (Staples, 2001).

Atmospheric Aerosols and Air Quality

Kawamura and Bikkina (2016) provide an overview of the molecular distributions of water-soluble dicarboxylic acids and related compounds in atmospheric aerosols. This research is crucial for understanding the sources, formation pathways, and environmental impacts of these compounds, potentially including those structurally related to "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid," on air quality and climate regulation (Kawamura & Bikkina, 2016).

Propriétés

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(7-10(15)16)14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUKKJIUWXNGKR-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

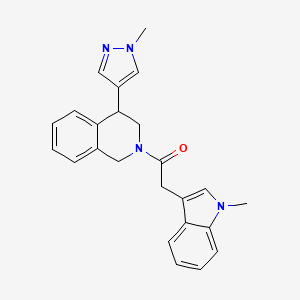

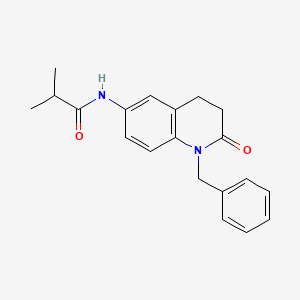

![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)

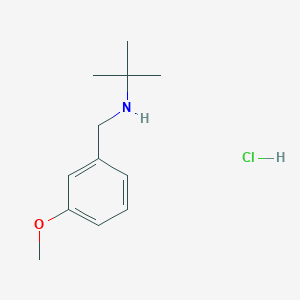

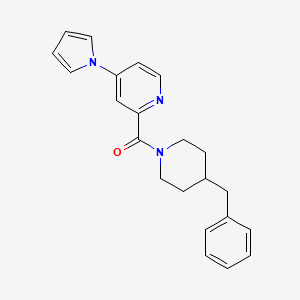

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)

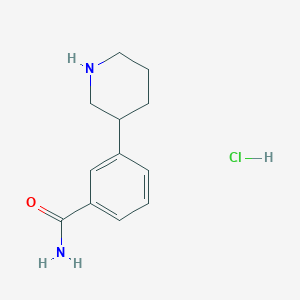

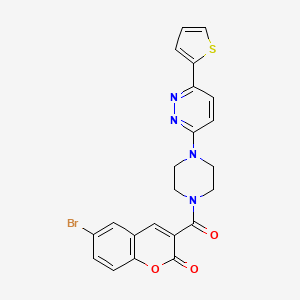

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)

![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)

![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)

![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)